

Ethyl 2-amino-5-iodobenzoate synthesis from 2-aminobenzoic acid

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Compound of Interest

Compound Name: Ethyl 2-amino-5-iodobenzoate

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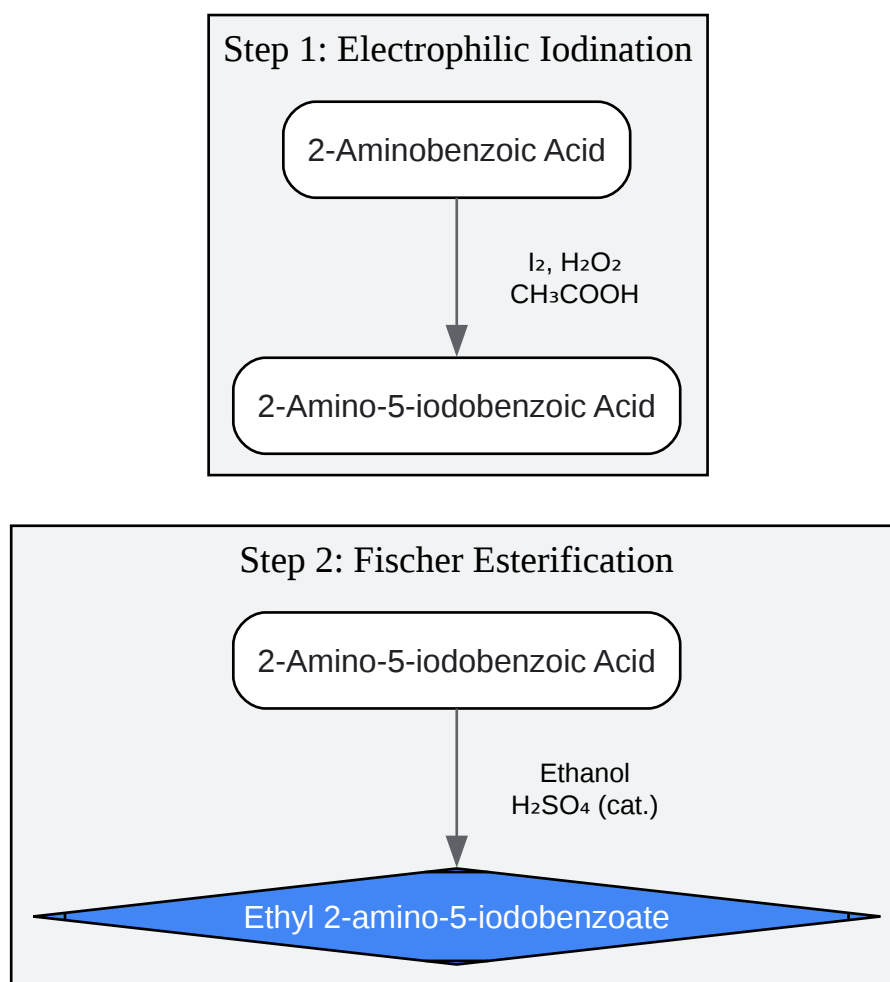
An In-depth Technical Guide to the Synthesis of **Ethyl 2-amino-5-iodobenzoate** from 2-Aminobenzoic Acid

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of **Ethyl 2-amino-5-iodobenzoate**, a valuable building block in the development of pharmaceuticals and functional materials.^{[1][2]} The synthesis is presented as a two-step process commencing with the electrophilic iodination of 2-aminobenzoic acid to yield the key intermediate, 2-amino-5-iodobenzoic acid, followed by a Fischer-Speier esterification to obtain the final product. This document details the underlying chemical principles, step-by-step experimental protocols, analytical characterization, and critical safety considerations, designed for researchers, chemists, and professionals in the field of drug development.

Strategic Overview: The Synthetic Pathway

The conversion of 2-aminobenzoic acid (anthranilic acid) to **Ethyl 2-amino-5-iodobenzoate** is efficiently achieved in two distinct, high-yielding steps. The overall strategy hinges on first introducing the iodine atom onto the aromatic ring and subsequently converting the carboxylic acid moiety into its ethyl ester.



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Caption: Overall two-step synthetic route.

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

The initial step involves the regioselective iodination of 2-aminobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.[3]

Principle and Mechanism

The aromatic ring of 2-aminobenzoic acid is activated towards electrophilic attack by the strongly activating amino ($-NH_2$) group. The amino group is an ortho, para-director, while the carboxylic acid ($-COOH$) group is a deactivating meta-director. The directing effect of the powerful $-NH_2$ group dominates, guiding the incoming electrophile to the positions ortho and

para to it (C4 and C6). Substitution at the C5 position (para to the amino group) is sterically favored over the C3 position (ortho to both groups).

The electrophile, the iodonium ion (I^+), is generated in situ. While molecular iodine (I_2) itself is not sufficiently electrophilic to react with the benzene ring, its reactivity is dramatically enhanced by an oxidizing agent such as hydrogen peroxide (H_2O_2).^{[4][5]} H_2O_2 oxidizes I_2 to a more potent electrophilic iodine species, facilitating the substitution reaction.^[6] The use of an H_2O_2/I_2 system in an acetic acid solvent is an effective and economical method that avoids harsher reagents like iodine monochloride and does not require a separate process to recover iodine.^{[7][8]}

Experimental Protocol: Iodination

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (e.g., 20.0 g, 145.6 mmol) and glacial acetic acid (150 mL). Stir the mixture to form a suspension.^[9]
- **Reagent Addition:** Add molecular iodine (18.51 g, 72.8 mmol) to the suspension.^[9]
- **Initiation:** To the stirred mixture, add 30% aqueous hydrogen peroxide (16.53 mL, 145.6 mmol) dropwise over 20-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at 50°C.^[10]
- **Reaction:** Stir the reaction mixture vigorously at 50°C for 1-3 hours.^{[4][10]} Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200-400 mL of cold water.^{[4][10]}
- **Precipitation:** Stir the aqueous mixture for 15-20 minutes. A precipitate of 2-amino-5-iodobenzoic acid will form.
- **Filtration:** Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid and salts.
- **Drying:** Dry the collected crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The product is typically obtained as a

crystalline solid.

Data Summary: Iodination Reagents

Parameter	Value	Moles (mmol)	Role	Reference
2-Aminobenzoic Acid	20.00 g	145.6	Starting Material	[9]
Molecular Iodine (I ₂)	18.51 g	72.8	Iodine Source	[9]
Hydrogen Peroxide (30% aq.)	16.53 mL	145.6	Oxidizing Agent	
Acetic Acid	150 mL	-	Solvent	[9]
Reaction Temperature	50°C	-	Condition	[4]
Reaction Time	1-3 hours	-	Condition	[4]

Step 2: Synthesis of Ethyl 2-amino-5-iodobenzoate

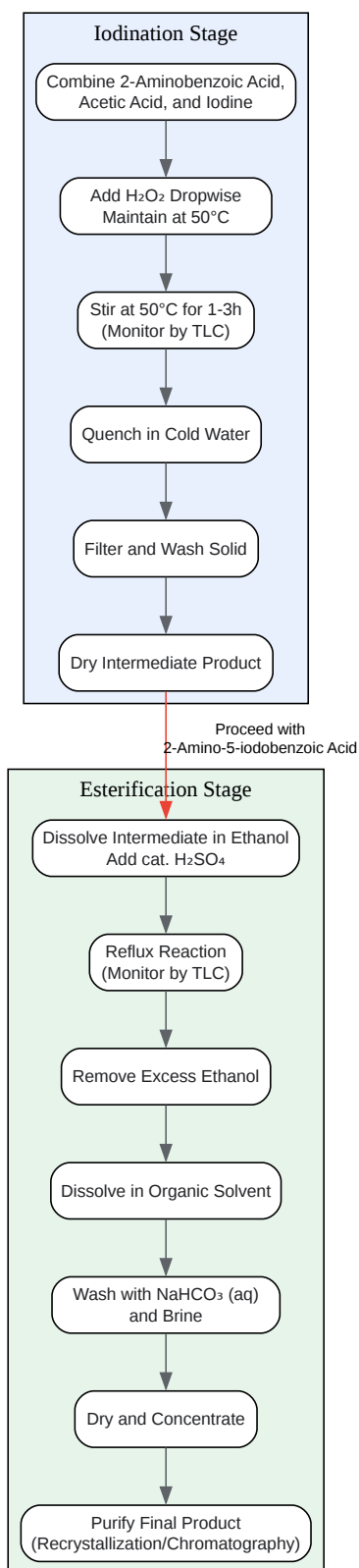
The second step is the conversion of the intermediate carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed condensation reaction.

Principle and Mechanism

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol (ethanol, which also serves as the solvent) or remove the water as it is formed, in accordance with Le Châtelier's principle.

Experimental Protocol: Esterification

- **Reaction Setup:** To a solution of 2-amino-5-iodobenzoic acid in anhydrous ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.[\[11\]](#)
- **Reflux:** Heat the mixture to reflux using a heating mantle and a condenser.
- **Reaction:** Maintain the reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
- **Work-up:** Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.[\[11\]](#)
- **Neutralization:** Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with water or brine.[\[11\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **Ethyl 2-amino-5-iodobenzoate** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain a pure crystalline solid.[\[9\]](#)



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Caption: Experimental workflow for the two-stage synthesis.

Analytical Characterization

To confirm the identity and purity of the final product, **Ethyl 2-amino-5-iodobenzoate**, a combination of spectroscopic methods is essential.[\[12\]](#)

Technique	Data Type	Expected Observations
Appearance	Physical State	Cream to pale brown crystalline powder. [13]
Melting Point	Thermal	67.0-73.0 °C. [13]
¹ H NMR	Chemical Shift (δ)	Peaks corresponding to aromatic protons, the amine (-NH ₂) protons, and the ethyl ester (-OCH ₂ CH ₃) protons.
¹³ C NMR	Chemical Shift (δ)	Resonances for the aromatic carbons (including the carbon bearing the iodine), the ester carbonyl carbon, and the ethyl group carbons.
IR Spectroscopy	Wavenumber (cm ⁻¹)	Characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-I stretching.
Mass Spec.	m/z	Molecular ion peak corresponding to the molecular weight of C ₉ H ₁₀ INO ₂ (291.09 g/mol). [14]

Safety and Handling

Proper safety protocols are mandatory when performing this synthesis. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Iodine: Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation.[16] It can cause damage to organs through prolonged exposure.[15] Handle with care and avoid generating dust.
- Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage.
- Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage.
- Sulfuric Acid (Conc.): Extremely corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to other liquids to avoid splashing.
- 2-Aminobenzoic Acid: May cause skin and eye irritation.
- Ethanol: Flammable liquid and vapor.

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to produce **Ethyl 2-amino-5-iodobenzoate** from readily available 2-aminobenzoic acid. The iodination via an in situ generated electrophile followed by a standard Fischer esterification represents a robust and scalable method. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for achieving high yields of the pure target compound, a key intermediate for further synthetic applications in medicinal and materials chemistry.

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